![molecular formula C21H24FN3O4 B13400206 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic. It is a derivative of moxifloxacin, designed to enhance its pharmacokinetic properties and broaden its spectrum of antimicrobial activity. This compound is particularly effective against a wide range of bacterial pathogens, making it a valuable agent in the treatment of various infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves multiple steps, starting from the basic quinolone structure. The key steps include the introduction of the fluoro and methoxy groups at the 8th and 6th positions, respectively. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of 8-Fluoro-6-methoxymoxifloxacin follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially affecting its antimicrobial activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions, particularly at the fluoro and methoxy positions, can lead to the formation of different derivatives with varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Scientific Research Applications
8-Fluoro-6-methoxymoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of fluoroquinolones.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and develop new antimicrobial agents.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Mechanism of Action
The bactericidal action of 8-Fluoro-6-methoxymoxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By stabilizing the DNA-enzyme complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparison with Similar Compounds
Moxifloxacin: The parent compound, widely used in clinical settings.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Levofloxacin: Known for its high oral bioavailability and effectiveness against respiratory pathogens.
Uniqueness: 8-Fluoro-6-methoxymoxifloxacin stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity compared to its parent compound, moxifloxacin.
Properties
Molecular Formula |
C21H24FN3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28) |
InChI Key |
UGXNFVOVJRJWHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


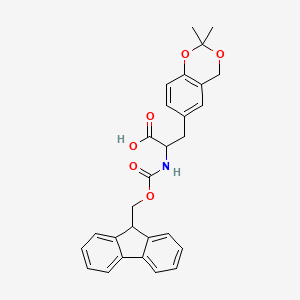
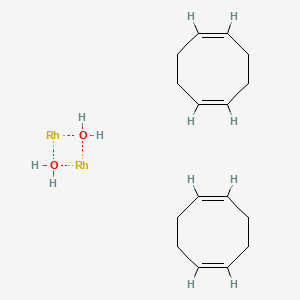
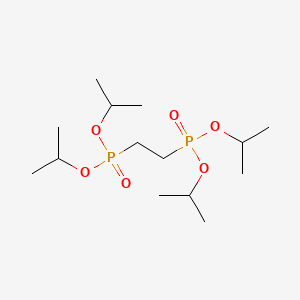
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
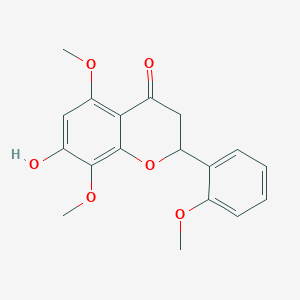
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)

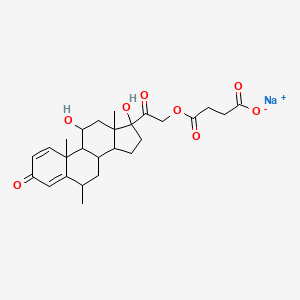
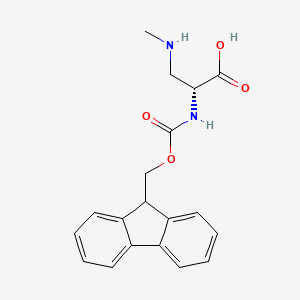
![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
